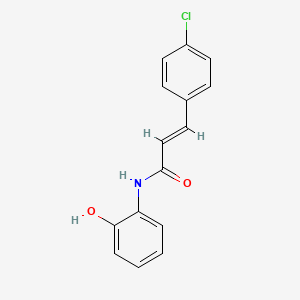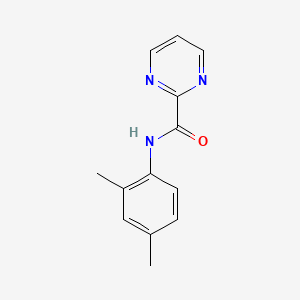![molecular formula C25H30N6O B5544094 N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds containing urea functionalities alongside pyrimidine and phenyl groups have been extensively studied for their diverse chemical reactions and potential applications in medicinal chemistry. They often serve as key intermediates in the synthesis of heterocyclic compounds and exhibit a range of biological activities.
Synthesis Analysis
The synthesis of related urea derivatives involves reactions of arylsulfonyl isocyanates with amino-substituted pyrimidines or the cyclization of ureas under specific conditions to afford compounds with pyrimidine functionalities (Zeuner & Niclas, 1989). Another approach involves the reaction of acetyl derivatives with amines to prepare pyrido-pyrimidin-4-ones, showcasing the versatility in synthesizing complex urea derivatives (Selič et al., 1997).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques such as mass spectrometry, NMR, and FT-IR spectroscopy. Single-crystal X-ray diffraction is particularly valuable for determining the solid-state structure, revealing the arrangement of atoms and the conformation of the molecule in the crystal lattice (Sun et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of these compounds can vary significantly. Some undergo rearrangement reactions under specific conditions, offering pathways to diverse heterocyclic structures. For example, reactions with dimethyl sulfoxide can afford bis(pyrimidin-4-yl) ureas through a mechanism involving intermediate formation (Zeuner & Niclas, 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray diffraction studies reveal detailed information about the molecular conformation and crystal packing, which influences the compound's physical properties (Sun et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Urea and thiourea derivatives have been synthesized through reactions involving functionalized phenyl isocyanates/isothiocyanates with imatinib intermediates, showing potential antimicrobial and antioxidant activities. These derivatives were characterized using IR, 1H, 13C NMR, and mass spectral data, providing a foundation for further biological evaluation and the development of novel compounds with potential therapeutic applications (Chandrasekhar et al., 2018).
Biological Activity
Research on derivatives of urea, especially those related to imatinib, has demonstrated significant antimicrobial, antioxidant, and potential anticancer activities. These studies contribute to the understanding of urea derivatives as promising compounds in drug discovery, highlighting their role in inhibiting the proliferation of various cancer cell lines and providing a basis for the design of new anticancer agents (Jian Feng et al., 2020).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-17-7-8-22(15-18(17)2)29-25(32)28-21-11-9-20(10-12-21)27-24-26-19(3)16-23(30-24)31-13-5-4-6-14-31/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,26,27,30)(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYRNEJEGQFOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)
![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)